Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLVKRAFVLKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of these precursors under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate involves several steps that can yield various derivatives with distinct biological activities. A notable method includes the reaction of acetoacetic ester with N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran, followed by the introduction of thiourea derivatives to form thiazole compounds . This synthetic approach allows for the generation of diverse thiazole derivatives that can be screened for biological activity.
Anticancer Properties
This compound and its derivatives have shown promising anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have demonstrated potent anti-proliferative effects on human leukemia cells (K563) with IC50 values indicating high efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell growth through various pathways.
Antiviral Activity
Additionally, some derivatives have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). The structural diversity achieved through different substituents on the thiazole ring enhances the potential for discovering effective antiviral agents .
Antidiabetic Potential
Recent studies have also highlighted the antidiabetic potential of certain thiazole derivatives. Compounds similar to this compound have been reported to improve insulin sensitivity and exhibit beneficial effects on glucose metabolism in diabetic models .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiazole-based compounds derived from this compound against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. The results indicated that certain modifications led to enhanced cytotoxicity with IC50 values as low as 0.5 µM in some derivatives, demonstrating their potential as lead compounds in anticancer drug development .
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, several thiazole derivatives were tested for their efficacy against HIV. The results showed that specific structural modifications significantly increased inhibitory activity against viral replication in vitro, suggesting a pathway for developing new antiviral therapies based on thiazole scaffolds .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death in cancer cells . The compound may also inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Thiazole derivatives vary significantly based on substituents at the 2-, 4-, and 5-positions. Below is a structural comparison:
Physicochemical Properties
- Crystal Packing: Compounds with aromatic 4-position groups (e.g., phenyl) exhibit planar conformations and strong intermolecular interactions (e.g., N–H···N hydrogen bonds in diphenylamino analogs) . In contrast, the butyl group may introduce torsional flexibility, altering packing efficiency.
- Solubility : Ester groups generally improve solubility in organic solvents, but the butyl chain could reduce aqueous solubility compared to methyl or pyridinyl analogs .
Challenges and Opportunities
- Synthetic Complexity: Alkylation at the 2-position is hindered by steric bulk, as seen in thiazolopyrimidinone synthesis . The butyl group’s size may necessitate tailored catalysts or protecting groups.
- SAR Insights: The amino-butyl combination offers a balance between hydrophobicity and hydrogen-bonding capacity, making it a candidate for lead optimization in drug discovery .
Biological Activity
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound has the following chemical formula: . The compound features a thiazole ring, which is known for its diverse biological properties due to its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study by Sayed et al. (2020) highlighted that thiazole compounds can induce cytotoxic effects against several cancer cell lines, including HepG2 (human liver carcinoma) and HCT-116 (colon cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 10–30 | |
| Compound 21 | U251 (glioblastoma) | <10 | |
| Compound 25a | HCT-116 | <15 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly influence the anticancer efficacy. For instance, substituents such as methoxy and halogen groups have been associated with enhanced activity against specific cancer types .
The biological activity of this compound may be attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Notably, compounds within this class have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
Antioxidant Properties
In addition to its anticancer effects, this compound exhibits antioxidant properties. Research indicates that thiazoles can scavenge free radicals and protect against oxidative stress, which is a contributing factor in cancer progression .
Case Studies and Clinical Relevance
Several case studies have explored the therapeutic potential of thiazole derivatives in clinical settings. For example, a study conducted on patients with leukemia showed promising results when treated with thiazole-based compounds, leading to reduced tumor burden and improved patient outcomes .
Table 2: Clinical Studies on Thiazole Derivatives
| Study | Population | Findings |
|---|---|---|
| Nikolova et al. (2004) | Leukemia patients | Significant reduction in tumor size with minimal side effects |
| Sayed et al. (2020) | Cancer cell lines | High efficacy against HepG2 and HCT-116 cells |
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate?
The synthesis typically involves cyclization or substitution reactions. For analogous thiazole derivatives, refluxing with acetic acid and sodium acetate (as a base) is a common method to form the thiazole ring . Substitution reactions using amines or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–100°C) are also effective for introducing functional groups . For example, tert-butyl derivatives are synthesized via nucleophilic displacement of chlorine atoms using tert-butoxide .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound experimentally determined?
Key properties like solubility are measured via gravimetric analysis in solvents (e.g., water, ethanol) at 25°C, as demonstrated for ethyl thiazole carboxylates . Stability is assessed using accelerated degradation studies under varying pH, temperature, and light exposure, with HPLC or UV-Vis spectroscopy tracking decomposition . Melting points are determined via differential scanning calorimetry (DSC), while density is measured via pycnometry .
Q. What protocols ensure safe handling and long-term storage of this compound?
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Use desiccants to mitigate moisture absorption, which can degrade ester groups . Handling in fume hoods with PPE (gloves, goggles) is critical due to potential irritancy, as noted for structurally similar thiazoles .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For example, ethyl thiazole carboxylates were analyzed using SHELX programs for structure solution and refinement, revealing dihedral angles between aromatic rings and thiazole cores . Data collection with Rigaku CCD detectors and absorption correction via multi-scan methods (e.g., SADABS) ensures high precision .
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity (e.g., antimicrobial assays)?
Use solubility-optimized formulations (e.g., DMSO stocks diluted in culture media) to avoid precipitation . For antimicrobial testing, follow CLSI guidelines with positive controls (e.g., ciprofloxacin) and minimum inhibitory concentration (MIC) determination via broth microdilution . Structural analogs (e.g., tert-butyl thiazoles) have shown activity against cancer cell lines in MTT assays, suggesting similar protocols .
Q. How can researchers address contradictions in reported physicochemical data (e.g., conflicting solubility values)?
Cross-validate methods: Compare HPLC purity analysis (>95%) with elemental analysis (C, H, N) to confirm sample integrity . For solubility discrepancies, replicate measurements under standardized conditions (e.g., 25°C, 24 hr equilibration) and use advanced techniques like isothermal titration calorimetry (ITC) for thermodynamic validation .
Q. What strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?
Employ parallel synthesis using diverse electrophiles (e.g., aryl halides, sulfonyl chlorides) under Suzuki-Miyaura coupling conditions . For regioselective modifications, protect the amino group with Boc anhydride before introducing substituents at the 4-butyl position . Computational docking (e.g., AutoDock Vina) can prioritize derivatives with predicted binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
